5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione
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Overview
Description
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with phenyl and phenylpropyl groups. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrimidine with a phenylpropyl halide in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The phenyl and phenylpropyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-diones: These compounds share a similar pyrimidine core structure but differ in the substitution pattern and biological activities.
Pyrrolopyrimidines: These compounds have a fused pyrrole ring and exhibit different chemical reactivities and applications.
Uniqueness
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and phenylpropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
13345-02-3 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O2/c22-18-17(16-11-5-2-6-12-16)14-21(19(23)20-18)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12,14H,7,10,13H2,(H,20,22,23) |
InChI Key |
JWBKMBTZFKSJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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